molecular formula C9H4ClN3O4 B3383153 4-Chloro-3,6-dinitroquinoline CAS No. 39487-90-6

4-Chloro-3,6-dinitroquinoline

Cat. No. B3383153
CAS RN: 39487-90-6
M. Wt: 253.60
InChI Key: FINUNTLDSIYMAY-UHFFFAOYSA-N
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Description

4-Chloro-3,6-dinitroquinoline (CDNQ) is a chemical compound that has been widely used in scientific research due to its unique properties. CDNQ is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. It is a member of the quinoline family and is used in a variety of applications, including as a reagent in organic synthesis and as a probe for studying biological systems.

Mechanism of Action

The mechanism of action of 4-Chloro-3,6-dinitroquinoline is not fully understood, but it is believed to act as a redox-active compound that can generate reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. The generation of ROS by this compound has been shown to induce cell death in a variety of cell types, including cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells by generating ROS, which can cause damage to DNA and other cellular components. This compound has also been shown to induce autophagy (cellular self-digestion) in some cell types, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Chloro-3,6-dinitroquinoline in lab experiments is its ability to generate ROS, which can be used to study the effects of oxidative stress on cells. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, this compound can be toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, the generation of ROS by this compound can be non-specific, making it difficult to attribute specific effects to the compound.

Future Directions

There are a number of potential future directions for research on 4-Chloro-3,6-dinitroquinoline. One area of interest is the development of new synthetic methods for this compound that can improve yield and purity. Another area of research is the development of new probes based on this compound that can be used to study different biological systems. Additionally, there is interest in exploring the potential therapeutic applications of this compound in the treatment of cancer and other diseases.

Scientific Research Applications

4-Chloro-3,6-dinitroquinoline has been used extensively in scientific research as a tool for studying biological systems. It has been shown to be an effective probe for studying the binding of proteins to DNA and RNA, as well as for studying the interactions between proteins and other biomolecules. This compound has also been used to study the effects of oxidative stress on cells and to investigate the mechanisms of cell death.

properties

IUPAC Name

4-chloro-3,6-dinitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3O4/c10-9-6-3-5(12(14)15)1-2-7(6)11-4-8(9)13(16)17/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINUNTLDSIYMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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